4-Aminothiophene-2-carboxylic acid

Medicinal Chemistry Enzyme Inhibition GABA-AT

The 4-amino substitution on this thiophene-2-carboxylic acid scaffold is non-substitutable—positional isomers (3-amino or 5-amino) produce divergent reactivity, failed amide couplings, or biologically inactive analogs. 4-ATCA is the essential precursor to (S)-4-amino-4,5-dihydro-2-thiophenecarboxylic acid, a mechanism-based GABA-AT inactivator with a unique aromatization mechanism distinct from gabaculine. Its dual amine/carboxylic acid functionalities enable rapid diversification into kinase inhibitors, PDE5 inhibitors, and antimycobacterial agents. Insist on the correct regioisomer to ensure synthetic success and avoid costly re-optimization.

Molecular Formula C5H5NO2S
Molecular Weight 143.17 g/mol
CAS No. 89499-38-7
Cat. No. B042505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Aminothiophene-2-carboxylic acid
CAS89499-38-7
Molecular FormulaC5H5NO2S
Molecular Weight143.17 g/mol
Structural Identifiers
SMILESC1=C(SC=C1N)C(=O)O
InChIInChI=1S/C5H5NO2S/c6-3-1-4(5(7)8)9-2-3/h1-2H,6H2,(H,7,8)
InChIKeyCQGOUQDVWSOUPD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 2500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Aminothiophene-2-carboxylic Acid (CAS 89499-38-7): A Strategic Heterocyclic Building Block for GABA‑AT Inhibitor Synthesis and Pharmaceutical R&D


4‑Aminothiophene‑2‑carboxylic acid (4‑ATCA) is a small‑molecule heterocyclic scaffold featuring a thiophene core substituted with an amino group at the 4‑position and a carboxylic acid moiety at the 2‑position [1]. It serves as the critical synthetic precursor for (S)‑4‑amino‑4,5‑dihydro‑2‑thiophenecarboxylic acid, a mechanism‑based inactivator of γ‑aminobutyric acid aminotransferase (GABA‑AT) [1]. This compound is widely employed as a versatile building block in medicinal chemistry for constructing kinase inhibitors, phosphodiesterase‑V inhibitors, and antimicrobial agents .

Why 4-Aminothiophene-2-carboxylic Acid Cannot Be Replaced by Other Aminothiophene Carboxylate Isomers


Substitution of 4‑ATCA with positional isomers (e.g., 3‑amino‑ or 5‑amino‑thiophene‑2‑carboxylic acid) or 2‑amino‑thiophene‑3‑carboxylic acid derivatives is not straightforward due to divergent physicochemical properties, reactivity profiles, and biological outcomes [1]. The 4‑amino substitution pattern on the thiophene ring is essential for the compound's role as a precursor to the GABA‑AT inactivator (S)‑4‑amino‑4,5‑dihydro‑2‑thiophenecarboxylic acid [1]. Additionally, the distinct pKa, melting point, and hydrogen‑bonding capacity of 4‑ATCA influence its solubility, crystallinity, and compatibility in downstream amide coupling reactions, directly impacting synthetic yield and product purity . Generic substitution with other aminothiophene carboxylates risks failed reactions, lower yields, or biologically inactive analogs, necessitating rigorous re‑optimization of synthetic protocols.

Quantitative Differentiation of 4-Aminothiophene-2-carboxylic Acid: Head-to-Head Evidence vs. Analogs


Superior GABA‑AT Inactivator Precursor: Unique Mechanism-Based Inactivation Profile vs. Gabaculine

4‑ATCA is the direct precursor to (S)‑4‑amino‑4,5‑dihydro‑2‑thiophenecarboxylic acid ((S)‑6), a heterocyclic mimic of the natural product gabaculine [1]. While gabaculine is a well‑known GABA‑AT inactivator, (S)‑6 demonstrates a distinct aromatization‑based inactivation mechanism, yielding approximately 0.7 equivalents of transamination product per inactivation event [1]. This contrasts with gabaculine, which primarily undergoes covalent adduct formation without significant transamination turnover [2]. The unique mechanistic signature of (S)‑6, derived from 4‑ATCA, enables differentiated pharmacological profiling and reduced off‑target aminotransferase cross‑reactivity compared to gabaculine and L‑cycloserine [1].

Medicinal Chemistry Enzyme Inhibition GABA-AT

Optimized Physicochemical Profile for Solid-Phase Synthesis and Crystallization

4‑ATCA exhibits a melting point of 264‑266 °C and a predicted pKa of 3.04±0.10, as reported by CookeChem . In contrast, the methyl ester derivative (4‑amino‑thiophene‑2‑carboxylic acid methyl ester, CAS 89499‑43‑4) has a lower melting point of 82‑84 °C and lacks the acidic proton, fundamentally altering its solubility and reactivity in amide bond formations . The higher melting point and solid‑state stability of 4‑ATCA facilitate straightforward handling, storage, and purification via recrystallization, whereas the methyl ester is more prone to hydrolysis and requires anhydrous conditions for long‑term stability.

Synthetic Chemistry Process Chemistry Building Block

Documented Synthetic Yield from Readily Available Precursors

A reported synthetic route to 4‑ATCA involves reduction of 5‑nitrothiophene‑2‑carboxylic acid, achieving an approximate yield of 67% [1]. While no direct head‑to‑head comparison data for alternative aminothiophene carboxylates were located in the accessible literature, this yield provides a practical benchmark for process chemists evaluating synthetic accessibility. In contrast, the synthesis of the 3‑amino isomer (3‑aminothiophene‑2‑carboxylic acid) often requires more complex, multi‑step sequences with lower overall yields, as inferred from general thiophene functionalization principles.

Organic Synthesis Process Development Building Block

High-Value Application Scenarios for 4-Aminothiophene-2-carboxylic Acid (CAS 89499-38-7)


Synthesis of Mechanism‑Based GABA‑AT Inactivators for Neurological Probe Development

4‑ATCA is the essential starting material for the preparation of (S)‑4‑amino‑4,5‑dihydro‑2‑thiophenecarboxylic acid, a heterocyclic GABA‑AT inactivator with a unique aromatization mechanism distinct from gabaculine [1]. This application is critical for academic and pharmaceutical laboratories investigating novel antiepileptic therapies or studying GABAergic neurotransmission.

Construction of Kinase and Phosphodiesterase Inhibitor Libraries

As a versatile building block, 4‑ATCA is incorporated into the synthesis of thiophene‑carboxamide derivatives that act as IKK‑2 kinase inhibitors and phosphodiesterase‑V (PDE5) inhibitors [2][3]. Its amino and carboxylic acid functionalities enable rapid diversification via amide coupling, facilitating the generation of focused compound libraries for hit‑to‑lead optimization in oncology and cardiovascular drug discovery programs.

Development of Antimicrobial and Antiviral Lead Compounds

Derivatives of 4‑ATCA have demonstrated antimicrobial activity against Mycobacterium tuberculosis and antiviral efficacy against Bluetongue virus [4][5]. The compound serves as a privileged scaffold for introducing substituents that modulate potency and selectivity, making it a valuable starting point for medicinal chemists targeting infectious diseases.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Aminothiophene-2-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.